![molecular formula C11H9BrClN3O B1290970 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 952182-50-2](/img/structure/B1290970.png)
1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
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Overview
Description
Synthesis Analysis
While I don’t have specific information on how to synthesize this exact compound, compounds with similar functional groups are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromobenzyl group, the 1,2,3-triazole ring, and the carbonyl chloride group would each contribute to the overall structure .Chemical Reactions Analysis
Again, while I don’t have specific information on the reactions this compound would undergo, compounds with similar functional groups can participate in a variety of reactions. For example, the bromobenzyl group could undergo nucleophilic substitution reactions, the 1,2,3-triazole ring could participate in click chemistry reactions, and the carbonyl chloride group could react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly reactive. The carbonyl chloride group is polar and reactive, which could influence the compound’s solubility and reactivity .Scientific Research Applications
Organic Synthesis Intermediary
This compound serves as a versatile intermediate in organic synthesis. Its reactive chloride group can be substituted with various nucleophiles, enabling the creation of a wide array of derivatives. This reactivity is particularly useful in constructing complex molecules for pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzyl and triazole compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not known. Factors such as the compound’s lipophilicity, molecular weight, and chemical stability typically influence these properties. For instance, the bromine atom in the compound could potentially affect its distribution and metabolism due to its large size and high electronegativity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could potentially affect the compound’s stability or its interactions with its targets .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTPCRNWEURSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640023 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-50-2 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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